Ilomastat

Overview

Description

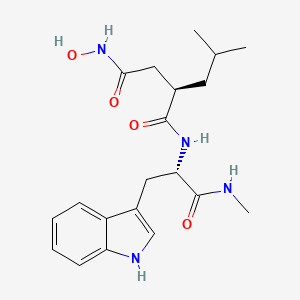

Ilomastat, also known as GM6001 or Galardin, is a broad-spectrum matrix metalloproteinase inhibitor . This chemotherapy agent is considered to have application in skincare products for its antiaging properties . Ilomastat is a member of the hydroxamic acid class of reversible metallopeptidase inhibitors .

Molecular Structure Analysis

Ilomastat has a molecular formula of C20H28N4O4 and a molecular weight of 388.46 . Two commercially available sources of Ilomastat displayed two polymorphic forms of Ilomastat. Analysis of these solid crystalline forms by small molecule X-ray crystallography identified an orthorhombic form with four water molecules present in the unit cell coordinated as a monohydrate and an anhydrous monoclinic form .

Physical And Chemical Properties Analysis

Ilomastat has a molecular formula of C20H28N4O4 and a molecular weight of 388.46 . It is recommended to store Ilomastat as a powder at -20°C for 3 years and in solvent at -80°C for 6 months .

Scientific Research Applications

Radiation-Induced Lung Injury (RILI) Treatment

Ilomastat, a synthetic inhibitor of Matrix Metalloproteinases (MMPs), has been found to prevent lung injury induced by γ-ray irradiation in mice . The study showed that pretreatment with Ilomastat significantly alleviated lung inflammation and fibrosis in irradiated mice, enhancing their survival . It also reduced the levels of TGF-β, IL-6, TNF-α, and IL-1β in the tissues .

Inhibition of MMPs

Ilomastat is a broad-spectrum inhibitor of MMPs . It binds to the critical active-site zinc atom of this class of proteinases, which has broad antitumor and anti-angiogenic activity .

Trauma Healing and Cornea Repair

Ilomastat has been used in trauma healing and cornea repair . Its ability to inhibit MMPs, which play a crucial role in tissue remodeling, makes it a potential therapeutic agent in these fields .

Protection of Hematopoietic System After Irradiation

Ilomastat has been found to contribute to the survival of mice after irradiation . Pretreatment with Ilomastat significantly reduced the level of TGF-β1 and TNF-α, and elevated the number of bone marrow mononuclear cells in the irradiated mice .

Cancer Treatment

Given its broad antitumor activity, Ilomastat has potential applications in cancer treatment . By inhibiting MMPs, which are often overexpressed in tumors and contribute to cancer progression, Ilomastat could potentially slow tumor growth and metastasis .

Safety and Hazards

Future Directions

Ilomastat has shown potential in alleviating radiation damage. It has been found that pretreatment with Ilomastat significantly reduced the level of TGF-β1 and TNF-α, and elevated the number of bone marrow mononuclear cells in irradiated mice . Future research could investigate the mechanistic role of MMPs in stretch-induced nociception .

Mechanism of Action

Target of Action

Ilomastat is a broad-spectrum matrix metalloproteinase inhibitor . Its primary targets include the Disintegrin and Metalloproteinase Domain-Containing Protein 28, Aggrecan Core Protein in humans, and the Lethal Factor in Bacillus anthracis . These targets play crucial roles in various biological processes, including tissue remodeling, inflammation, and disease progression.

Mode of Action

Ilomastat interacts with its targets by binding to the critical active-site zinc atom of matrix metalloproteinases (MMPs) . This interaction inhibits the activity of MMPs, leading to a decrease in the degradation of extracellular matrix components, which are the primary substrates of MMPs .

Biochemical Pathways

The inhibition of MMPs by Ilomastat affects several biochemical pathways. For instance, it has been shown to reduce the levels of TGF-β, IL-6, TNF-α, and IL-1β in tissues . These cytokines are involved in various pathways related to inflammation and tissue remodeling. By inhibiting their production, Ilomastat can mitigate inflammatory responses and fibrosis .

Pharmacokinetics

It’s known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of Ilomastat’s action are primarily related to its inhibitory effect on MMPs. It has been shown to decrease the expression and activity of MMPs, thereby alleviating lung inflammation and fibrosis in irradiated mice . Furthermore, Ilomastat has been found to promote the recovery of hematopoietic injury in irradiated mice, contributing to their survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ilomastat. For instance, radiation significantly increases the activity of MMPs . Pretreatment with ilomastat can inhibit the activity of mmps activated by irradiation, thereby increasing cell survival . This suggests that the compound’s efficacy can be influenced by environmental conditions such as radiation exposure .

properties

IUPAC Name |

(2R)-N'-hydroxy-N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O4/c1-12(2)8-13(10-18(25)24-28)19(26)23-17(20(27)21-3)9-14-11-22-16-7-5-4-6-15(14)16/h4-7,11-13,17,22,28H,8-10H2,1-3H3,(H,21,27)(H,23,26)(H,24,25)/t13-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITYDPDXAAFEIT-DYVFJYSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046353 | |

| Record name | Ilomastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ilomastat | |

CAS RN |

142880-36-2 | |

| Record name | Ilomastat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142880-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ilomastat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142880362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ilomastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ilomastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILOMASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0403ML141 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

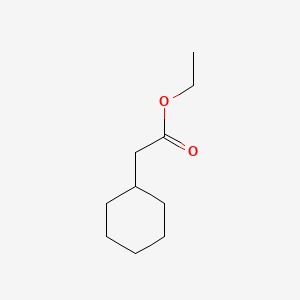

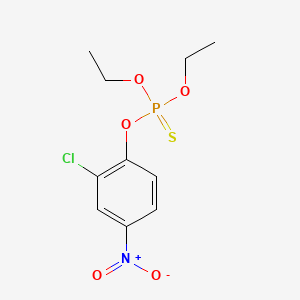

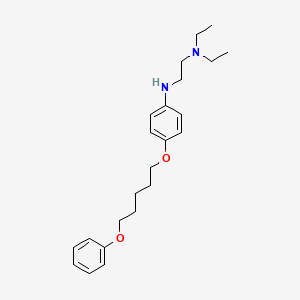

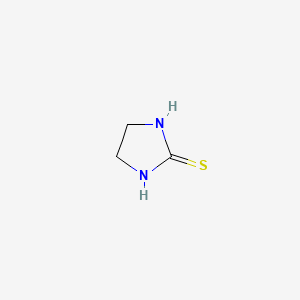

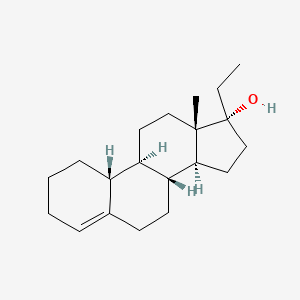

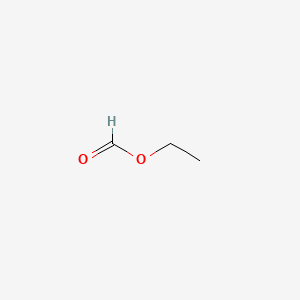

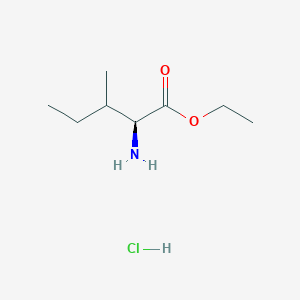

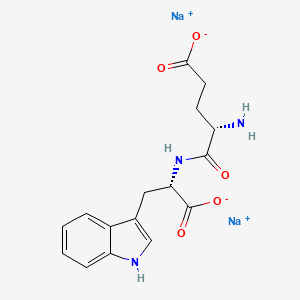

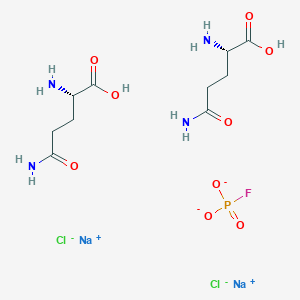

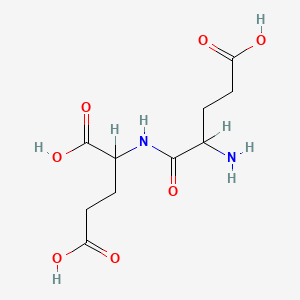

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.